molecular formula C20H20N2O5 B2725227 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone CAS No. 1219903-63-5

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(furan-2-yl)methanone

Cat. No.: B2725227
CAS No.: 1219903-63-5
M. Wt: 368.389
InChI Key: KFTSHBPELVAEMA-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzodioxole, cyclopropane carbonyl, piperazine, and furan. Benzodioxole is a type of aromatic ether that is often found in various pharmaceuticals and natural products . Cyclopropane is a type of cycloalkane that is characterized by its strain and reactivity . Piperazine is a type of secondary amine that is often used in the synthesis of pharmaceuticals . Furan is a heterocyclic compound that contains an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and furan rings would contribute to the aromaticity of the compound, while the cyclopropane ring would introduce strain . The piperazine ring could potentially form hydrogen bonds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the compound .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis and Optimization for Antitubercular Activities : A series of cyclopropyl methanones, including compounds structurally related to the chemical , were synthesized and evaluated for antitubercular activity against Mycobacterium tuberculosis. Some of these compounds showed significant inhibitory effects, highlighting their potential in medicinal chemistry and drug development (Bisht et al., 2010).

  • Thermal and Optical Studies : Investigations into the thermal and optical properties of related compounds, such as [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, provide insights into their stability and behavior under various conditions. These studies are crucial for understanding the applicability of these compounds in different scientific contexts (Karthik et al., 2021).

  • Synthesis and In Silico Study for Therapeutic Agents : The synthesis of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives and their evaluation as potential therapeutic agents demonstrate the relevance of these compounds in drug discovery. These derivatives showed good enzyme inhibitory activity, indicating their potential in treating various diseases (Hussain et al., 2017).

Biological Applications

  • Antimicrobial Activity : New pyridine derivatives, including compounds with structural similarities to the chemical , have been synthesized and evaluated for antimicrobial activity. These compounds exhibited variable and modest activity against bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Patel et al., 2011).

  • Neuroprotective Activity : The study of 8-alkylamino-1,4-benzoxazine antioxidants, structurally related to the chemical of interest, showed significant neuroprotective effects in models of brain damage. These findings highlight the potential of such compounds in treating neurological disorders (Largeron et al., 2001).

  • Synthesis and Antitubercular Activity : The synthesis of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones and their evaluation for antitubercular activity against Mycobacterium tuberculosis strain H37Rv showed several compounds with low MIC (Minimum Inhibitory Concentration) values. This indicates the potential of these compounds in developing new antitubercular drugs (Pancholia et al., 2016).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, the mechanism of action could involve binding to a specific receptor or enzyme in the body .

Future Directions

Future research on this compound could involve further exploration of its potential uses, such as in pharmaceuticals or materials science. Additionally, research could be conducted to optimize the synthesis of this compound .

Properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c23-19(15-11-14(15)13-3-4-16-18(10-13)27-12-26-16)21-5-7-22(8-6-21)20(24)17-2-1-9-25-17/h1-4,9-10,14-15H,5-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTSHBPELVAEMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC4=C(C=C3)OCO4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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